Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 104296-35-7
VCID: VC20757951
InChI: InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 104296-35-7

Cat. No.: VC20757951

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate - 104296-35-7

Specification

CAS No. 104296-35-7
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Standard InChI Key QEOVLTVAGMDVLQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
Canonical SMILES CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C

Introduction

Overview

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring both a furan and a pyrazole ring. It has garnered interest in medicinal chemistry because of its unique structure and potential biological activities, which allow for diverse chemical modifications.

Basic Information

PropertyValueSource
CAS Number104296-35-7
Molecular FormulaC11H12N2O3
Molecular Weight220.228 g/mol
IUPAC Nameethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate
PubChem CID7537640
InChI KeyQEOVLTVAGMDVLQ-UHFFFAOYSA-N

Synonyms

Several synonyms exist for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, including :

  • Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate

  • Ethyl 5-furan-2-yl-1-methyl-1h-pyrazole-3-carboxylate

  • Ethyl 5-furan-2-yl-1-methylpyrazole-3-carboxylate

  • 3-ethoxycarbonyl-5-2-furyl-1-methylpyrazole

  • 1h-pyrazole-3-carboxylicacid, 5-2-furanyl-1-methyl-, ethyl ester

  • Ethyl 5-2-furyl-1-methylpyrazole-3-carboxylate

  • 1-methyl-5-2-furyl-1h-pyrazole-3-carboxylic acid ethyl ester

  • 1h-pyrazole-3-carboxylicacid,5-2-furanyl-1-methyl-,ethyl ester

Preparation Methods

The synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. Industrial production methods may use similar synthetic routes optimized for large-scale production, including continuous flow reactors to maintain product quality and yield. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency and minimize by-products.

Scientific Research Applications

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate has been explored in various scientific research applications:

  • Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

  • Biology: For its potential antimicrobial and antifungal properties.

  • Medicine: For its potential as an anti-inflammatory and anticancer agent.

  • Industry: In developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate involves interactions with specific molecular targets. Its potential anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators. Its anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key differences exist between Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate and similar compounds:

CompoundDifference
Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylateLacks the methyl group on the pyrazole ring.
Methyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylateHas a methyl ester instead of an ethyl ester.
Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylateIs an isomer with a different arrangement of the functional groups .
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylateLacks the methyl group on the pyrazole ring and is an isomer .

The presence of both furan and pyrazole rings gives Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate distinct electronic and steric properties, allowing for specific interactions with biological targets, making it valuable in drug discovery and development.

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